molecular formula C12H16ClNO2 B2752624 Tert-butyl 2-amino-6-chloro-3-methylbenzoate CAS No. 2248394-75-2

Tert-butyl 2-amino-6-chloro-3-methylbenzoate

Cat. No.: B2752624
CAS No.: 2248394-75-2
M. Wt: 241.72
InChI Key: FPTXAPYSBJEIML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-amino-6-chloro-3-methylbenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group, an amino group, a chlorine atom, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-6-chloro-3-methylbenzoate typically involves the esterification of 2-amino-6-chloro-3-methylbenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The amino group in tert-butyl 2-amino-6-chloro-3-methylbenzoate can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the amino and methyl groups.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and tert-butyl alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate ester hydrolysis.

Major Products:

    Substitution Reactions: Products depend on the nucleophile used, such as azido or cyano derivatives.

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include amines or alcohols.

    Hydrolysis: The major products are 2-amino-6-chloro-3-methylbenzoic acid and tert-butyl alcohol.

Scientific Research Applications

Chemistry: Tert-butyl 2-amino-6-chloro-3-methylbenzoate is used as an intermediate in the synthesis of various organic compounds

Biology and Medicine: In medicinal chemistry, this compound can serve as a building block for the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry: The compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers or used as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-6-chloro-3-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the amino and chlorine groups can influence its binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

    Tert-butyl 2-amino-3-methylbenzoate: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    Tert-butyl 2-amino-6-chlorobenzoate: Lacks the methyl group, which can influence its steric properties and interactions with other molecules.

    Tert-butyl 2-amino-3-chloro-6-methylbenzoate: Similar structure but different positioning of the chlorine and methyl groups, affecting its chemical behavior.

Uniqueness: Tert-butyl 2-amino-6-chloro-3-methylbenzoate is unique due to the specific arrangement of its functional groups. The combination of the tert-butyl ester, amino, chlorine, and methyl groups provides distinct chemical properties that can be exploited in various applications.

Properties

IUPAC Name

tert-butyl 2-amino-6-chloro-3-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-7-5-6-8(13)9(10(7)14)11(15)16-12(2,3)4/h5-6H,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTXAPYSBJEIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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